Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and the presence of both formyl and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core. This is followed by formylation and esterification reactions to introduce the formyl and ester groups, respectively. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to ensure high product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Methyl 7-carboxypyrazolo[1,5-a]pyridine-3-carboxylate.
Reduction: Methyl 7-hydroxymethylpyrazolo[1,5-a]pyridine-3-carboxylate.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives:
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but differ in their nitrogen atom placement and functional groups, resulting in different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-7(6-13)3-2-4-9(8)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABZWPSHOXLXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(N2N=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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